Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate
Description
Properties
IUPAC Name |
methyl 2-(2-methoxycarbonylanilino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-20-15(18)11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16(19)21-2/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSSXSAGWDRWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
Palladium-mediated couplings offer atom-efficient routes to biaryl amines. In one protocol:
- Methyl 2-aminobenzoate (1.0 equiv) reacts with methyl 2-bromobenzoate (1.1 equiv) using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 110°C for 24 hours.
- Yield : 68–72% after silica gel chromatography.
- Key advantage : Avoids nitro group handling but requires strict oxygen-free conditions.
Copper-Mediated Ullmann Coupling
For lower-cost alternatives:
- Methyl 2-iodobenzoate and methyl 2-aminobenzoate undergo coupling with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 120°C.
- Reaction time : 36 hours.
- Yield : 55–60%, with challenges in eliminating homocoupling byproducts.
Stepwise Synthesis via Nitro Reduction
Nitration of Methyl Benzoate Derivatives
Catalytic Hydrogenation of Nitro Groups
Esterification and Protection/Deprotection Sequences
- Simultaneous esterification :
- Selective protection :
Microwave-Assisted and Flow Chemistry Approaches
Microwave-Promoted Amination
Continuous Flow Hydrogenation
- System setup :
- Fixed-bed reactor with Pd/Al₂O₃ catalyst, 50°C, 10 bar H₂, 0.5 mL/min flow rate.
- Benefits : 99% conversion in 15 minutes residence time, no catalyst separation required.
Troubleshooting and Optimization
Common Side Reactions
Solvent and Temperature Effects
- Optimal solvents :
- Polar aprotic solvents (DMF, NMP) enhance coupling rates but require rigorous drying.
- EtOAC/hexane mixtures (3:7) improve chromatographic separation of regioisomers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Influence on Gene Expression: Affecting the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate with structurally related compounds:
Key Differences and Implications
Electronic Effects: The trifluoromethyl group in Methyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate increases electron-withdrawing effects, enhancing resistance to enzymatic degradation compared to the methoxycarbonyl group in the target compound . Methyl 2-[(methoxycarbonyl)aminosulfonyl]benzoate incorporates a sulfonyl group, which increases acidity (pKa ~3.5) and hydrogen-bonding capacity, making it suitable for herbicidal formulations .
Biological Activity: Urea derivatives like the target compound exhibit cytokinin activity due to hydrogen-bonding networks, whereas Schiff base derivatives (e.g., ) are utilized in metal coordination for catalytic applications . Methyl 2-[(methylsulfonyl)(propyl)amino]benzoate shows promise in anticancer research due to sulfonyl-induced apoptosis pathways .
Solubility and Bioavailability :
- Ester chain length variations (e.g., ethyl in MB-2 vs. methyl in the target compound) significantly affect solubility. Ethyl esters (logP ~2.8) exhibit better membrane permeability than methyl esters (logP ~2.1) .
Crystallographic Behavior :
- The target compound’s urea linkage facilitates dimerization via C–H⋯O interactions, whereas sulfonyl-containing analogues () form layered structures via S=O⋯H–C bonds .
Biological Activity
Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate is a compound of growing interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C_{16}H_{17}N_{1}O_{3}
- Molecular Weight : 273.31 g/mol
- Functional Groups : Contains an amine, ester, and methoxycarbonyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cellular functions.
- Gene Expression Regulation : The compound may alter the expression levels of genes associated with inflammation and cancer progression.
Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer properties. In vitro assays demonstrated that it could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 8.3 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammatory responses. In animal models, it was observed to decrease the levels of pro-inflammatory cytokines:
- Cytokine Reduction : IL-6 and TNF-alpha levels were significantly lower in treated groups compared to controls.
- Mechanism : This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Case Studies and Research Findings
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of A549 lung cancer cells by inducing apoptosis through caspase activation .
- Animal Models : Research conducted on diabetic rat models indicated that the compound improved insulin sensitivity and reduced blood glucose levels, suggesting a potential role in metabolic disorders .
- Comparative Analysis : Comparative studies with structurally similar compounds revealed that this compound exhibited superior biological activity, particularly in terms of anticancer efficacy .
Q & A
Q. Key Reaction Conditions :
| Reagent | Amount | Solvent | Time | Temperature |
|---|---|---|---|---|
| 2-(Methoxycarbonyl)benzoic acid | 0.56 mmol | Toluene | 4 h | Reflux |
| DPPA | 0.90 mmol | |||
| Et3N | 0.90 mmol |
What spectroscopic and crystallographic techniques validate the structure of this compound?
Basic Research Question
X-ray crystallography is the primary method for structural validation. The compound crystallizes in the monoclinic P21/c space group, with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 9.005 Å |
| b | 23.80 Å |
| c | 7.400 Å |
| β | 93.66° |
| Z | 4 |
Hydrogen bonding and dihedral angles between aromatic rings (42.1°) are critical for confirming molecular geometry . FT-IR and NMR are used for functional group analysis, but crystallography provides atomic-level resolution.
How do intramolecular hydrogen bonds influence the compound's stability?
Advanced Research Question
Two intramolecular N–H⋯O hydrogen bonds stabilize the urea core, forming S(6) ring motifs. These interactions reduce conformational flexibility and enhance thermal stability (m.p. = 411 K). Intermolecular C–H⋯O bonds create inversion dimers with R2<sup>2</sup>(14) loops, propagating into (011) sheets. This hierarchical packing is critical for crystallinity and bulk material properties .
Q. Hydrogen Bond Parameters :
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |
|---|---|---|---|---|
| N2–H2N⋯O5 | 0.86 | 1.96 | 2.677 | 140 |
| N3–H3N⋯O2 | 0.86 | 1.92 | 2.659 | 144 |
How was the SHELX software suite utilized in refining the crystal structure?
Advanced Research Question
SHELXS-97 solved the structure via direct methods, while SHELXL-97 refined it using full-matrix least-squares against F<sup>2</sup>. Hydrogen atoms were placed geometrically and refined with riding models. Outliers (e.g., (1 0 0) and (0 2 0) reflections) were excluded to improve the R-factor (final R = 0.050, wR = 0.137). The refinement highlights SHELX’s robustness for small-molecule crystallography despite its origins in pre-digital-era methodologies .
What biological activities are associated with urea derivatives like this compound?
Basic Research Question
Urea derivatives exhibit cytokinin activity (plant growth regulation) and antimicrobial properties. Symmetrical disubstituted ureas often form hydrogen-bonded chains that enhance bioactivity. While specific studies on this compound are limited, analogs show insecticidal , fungicidal , and anti-infective effects, suggesting potential agricultural and pharmaceutical applications .
How can computational methods predict the reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) can model HOMO-LUMO gaps to predict electron-transfer reactivity. For related urea derivatives, NBO analysis reveals charge distribution at the carbonyl and amino groups, while MEP maps identify nucleophilic/electrophilic sites. Molecular docking studies (e.g., with plant hormone receptors) could elucidate cytokinin-like behavior .
What challenges arise in resolving crystallographic data contradictions?
Advanced Research Question
Discrepancies in electron density maps (e.g., outliers) require iterative refinement. In this compound, omitting weak reflections improved model accuracy. Multi-scan absorption corrections (SADABS) and rigorous outlier analysis are critical. Researchers must balance model complexity (220 parameters) with data quality to avoid overfitting .
How does the dihedral angle between aromatic rings affect molecular conformation?
Advanced Research Question
The 42.1° dihedral angle between the two benzene rings minimizes steric clash while allowing π-π interactions. This angle, combined with 20.2° and 24.2° tilts relative to the urea plane, creates a non-planar geometry that influences packing efficiency and solubility .
What purification strategies optimize yield for this compound?
Basic Research Question
Column chromatography (EtOAc/hexane 1:9) effectively removes unreacted starting materials and byproducts. Recrystallization from toluene yields high-purity crystals. Monitoring by TLC ensures reaction completion, while melting point analysis (411 K) confirms purity .
How do synthetic conditions impact the formation of hydrogen-bonded dimers?
Advanced Research Question
Reflux in toluene promotes supramolecular synthon formation. The solvent’s low polarity favors intermolecular C–H⋯O interactions, stabilizing dimers. Altering solvents (e.g., DMF) disrupts these bonds, highlighting the role of reaction media in crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
